1-Chloro-4-[(2-chloroethenyl)oxy]benzene
Description
1-Chloro-4-[(2-chloroethenyl)oxy]benzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 1 and a (2-chloroethenyl)oxy group at position 3. The (2-chloroethenyl)oxy substituent comprises an ether linkage (-O-) bonded to a chloro-substituted ethenyl chain (-CH₂CHCl).
Properties
CAS No. |
6648-36-8 |
|---|---|
Molecular Formula |
C8H6Cl2O |
Molecular Weight |
189.04 g/mol |
IUPAC Name |
1-chloro-4-(2-chloroethenoxy)benzene |
InChI |
InChI=1S/C8H6Cl2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-6H |
InChI Key |
KUAUECKHOCQRCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC=CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-[(2-chloroethenyl)oxy]benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-4-hydroxybenzene with 2-chloroethenyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[(2-chloroethenyl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of phenols or ethers.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-Chloro-4-[(2-chloroethenyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-4-[(2-chloroethenyl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. These interactions can result in various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Chloro-4-[(2-chloroethenyl)oxy]benzene with structurally related chlorinated benzene derivatives, focusing on synthesis methods, physicochemical properties, and applications. Key compounds are summarized in Table 1, with detailed discussions below.
Table 1: Comparative Analysis of Chlorinated Benzene Derivatives
Structural and Electronic Comparisons
- Ether vs. Alkyl Substituents : The (2-chloroethenyl)oxy group in the target compound introduces an ether oxygen, which enhances electron-withdrawing effects compared to alkyl-substituted analogs like 1-chloro-4-(2-chloroethyl)benzene . This difference may influence reactivity in nucleophilic aromatic substitution or oxidation reactions.
- Steric Effects : Bulky substituents like the trichloromethyl group in 1-chloro-4-(trichloromethyl)benzene create significant steric hindrance, reducing reaction rates compared to less hindered derivatives.
Physicochemical Properties
- Spectroscopic Data : ¹H NMR and ¹³C NMR spectra for 1-chloro-4-(2-fluoropropyl)benzene provide benchmarks for fluorinated analogs, while NQR studies on 1-chloro-4-(trichloromethyl)benzene reveal resonance frequencies (34.8–39.3 MHz) linked to chlorine quadrupole coupling constants.
- Lipophilicity: Computed XLogP₃ values for 1-chloro-4-(difluoromethyl)-2-fluorobenzene (3.3) suggest higher hydrophobicity compared to non-fluorinated derivatives, impacting drug design or environmental persistence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
